molecular formula C7H8BrNO2 B1280298 2-Amino-6-Bromo-4-Methoxyphenol CAS No. 206872-01-7

2-Amino-6-Bromo-4-Methoxyphenol

Cat. No. B1280298
M. Wt: 218.05 g/mol
InChI Key: QOWCASMWCNULKH-UHFFFAOYSA-N
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Description

The compound of interest, 2-Amino-6-Bromo-4-Methoxyphenol, is a brominated and methoxylated phenol derivative with an amino group. This structure suggests potential reactivity typical of phenols and aromatic amines, such as participation in electrophilic substitution reactions and the ability to form hydrogen bonds.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in various studies. For instance, the synthesis of amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, a compound with a similar bromo and methoxy substitution pattern, was achieved through bromination, acylation, Bucherer Berg's reaction, and hydrolysis with an overall yield of 68% . Although not the same compound, the methodologies used could potentially be adapted for the synthesis of 2-Amino-6-Bromo-4-Methoxyphenol.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was characterized by NMR, IR, and UV-Vis spectroscopies . The structure of 2-Amino-6-Bromo-4-Methoxyphenol would likely be elucidated using similar methods, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of o-aminophenol derivatives has been explored in several studies. The reaction of 2-bromo-7-methoxytropone with o-aminophenol led to the formation of various products, depending on the reaction conditions . Similarly, 2-Amino-6-Bromo-4-Methoxyphenol could undergo reactions with other compounds, potentially leading to a variety of products, including polymers or pharmaceutical intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their functional groups. For instance, the water solubility of phosphino amino acids derived from 2-phosphinophenols was found to increase with the number of hydrophilic groups . The presence of a bromo and methoxy group in 2-Amino-6-Bromo-4-Methoxyphenol would affect its solubility, acidity, and overall reactivity. Additionally, the amino group could participate in the formation of hydrogen bonds, influencing the compound's boiling point and melting point.

Scientific Research Applications

Pyrolysis and New Psychoactive Substances

  • Pyrolysis Products Identification : A study investigated the pyrolysis products of the new psychoactive substance bk-2C-B, which is chemically similar to 2-Amino-6-Bromo-4-Methoxyphenol. The research found several pyrolysis products that pose concerns due to their unknown toxicity (Texter et al., 2018).

Metabolic Pathways

  • In Vivo Metabolism Study : Research on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, a compound structurally related to 2-Amino-6-Bromo-4-Methoxyphenol, identified various metabolites, suggesting multiple metabolic pathways (Kanamori et al., 2002).

Molecular Interactions and Hydrogen Bonds

  • Thermochemical Studies of Methoxyphenols : A study focused on the thermodynamic properties of methoxyphenols and their hydrogen bonding capabilities, which is relevant for compounds like 2-Amino-6-Bromo-4-Methoxyphenol (Varfolomeev et al., 2010).

Antioxidant Activity

  • Antioxidant Activity from Marine Algae : Research identified several bromophenols with antioxidant activity from the marine red alga Rhodomela confervoides. These findings highlight the potential use of related compounds in natural antioxidant applications (Li et al., 2011).

Applications in Photodynamic Therapy

  • Photodynamic Therapy and Zinc Phthalocyanine : A study synthesized new zinc phthalocyanine derivatives, including compounds similar to 2-Amino-6-Bromo-4-Methoxyphenol, showing potential for Type II photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

Biomass Proxies and Pyrolysis

  • Methoxyphenols as Biomass Proxies : A study utilized methoxyphenols as proxies for terrestrial biomass, exploring the chemical changes in lignin during hydrothermal alteration (Vane & Abbott, 1999).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activity : Research on bromophenols from Rhodomela confervoides, including compounds structurally similar to 2-Amino-6-Bromo-4-Methoxyphenol, found these compounds to have moderate antimicrobial activity (Xu et al., 2003).

  • Antitumor Bis(Aminophenolate) Ruthenium Complexes : A study investigated Ru(III) complexes with ligands related to 2-Amino-6-Bromo-4-Methoxyphenol, outlining their potential antitumor mode of action (Dömötör et al., 2017).

Safety And Hazards

2-Amino-6-Bromo-4-Methoxyphenol is classified as a combustible solid . It can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

2-amino-6-bromo-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWCASMWCNULKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457613
Record name 2-Amino-6-Bromo-4-Methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-Bromo-4-Methoxyphenol

CAS RN

206872-01-7
Record name 2-Amino-6-bromo-4-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206872-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-Bromo-4-Methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Raney/Ni (2.5 g) was added into a solution of 2-bromo-4-methoxy-6-nitrophenol (8.8 g, 35.5 mmol) in EtOAc (100 mL). The mixture was shaken in a Parr apparatus under hydrogen at 25 psi for 2.5 h. The reaction mixture was filtered through celite and concentrated under vacuum to give a gray solid (7.4 g, 96% yield; 95-97° C.); MS m/e 218 (M+H)+.
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Rezazadeh, L Navidpour, A Shafiee - Tetrahedron, 2013 - Elsevier
… 2-Amino-6-bromo-4-methoxyphenol (2.2 g, 10 mmol) was added to trimethyl orthoacetate (20 mL) and the mixture was refluxed for 12 h. The remaining volatiles were evaporated under …
Number of citations: 3 www.sciencedirect.com
MS Malamas, ES Manas, RE McDevitt… - Journal of medicinal …, 2004 - ACS Publications
… concentrated under vacuum to give 2-amino-6-bromo-4-methoxyphenol as a gray solid (7.4 … C) mixture (mechanically stirred) of 2-amino-6-bromo-4-methoxyphenol (20.0 g, 91.7 mmol) …
Number of citations: 309 pubs.acs.org
A Krzyzanowski - 2018 - diva-portal.org
Evolution of antimicrobial resistance has been observed against most of the antibiotics developed to date, and the danger of the post-antibiotic era is slowly emerging on the horizon. …
Number of citations: 0 www.diva-portal.org
AB Gamble, J Garner, CP Gordon… - Synthetic …, 2007 - Taylor & Francis
The selective reduction of aryl nitro compounds in the presence of sensitive functionalities, including halide, carbonyl, nitrile, and ester substituents, under ultrasonic irradiation at 35 …
Number of citations: 117 www.tandfonline.com
OA Radwan - Egyptian Journal of Agricultural Sciences, 2011 - ejarc.journals.ekb.eg
Bromuconazole fungicide formulation recommended to be used for pest control in Egypt was subjected to storage conditions at 54 ºC for 3 and 14 days and at 72 ºC for 3days. The effect …
Number of citations: 4 ejarc.journals.ekb.eg
V Guay, P Brassard - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
… Protecting the phenol in the form of a mesylate as in 2-amino-6-bromo-4-methoxyphenol methanesulfonate (15a) did not much improve the process since only 10% of an unidentified …
Number of citations: 35 onlinelibrary.wiley.com

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